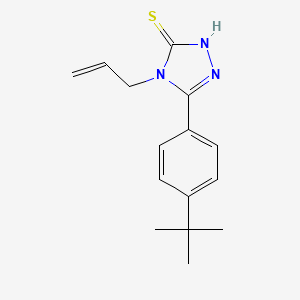

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

The exact mass of the compound 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S/c1-5-10-18-13(16-17-14(18)19)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHZDECQMUUDJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351268 |

Source

|

| Record name | 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312290-54-3 |

Source

|

| Record name | 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ALLYL-5-(4-TERT-BUTYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of the novel heterocyclic compound, 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a robust framework for the preparation and analysis of this and structurally related molecules.

Introduction: The Significance of 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The incorporation of a thiol group at the 3-position, along with diverse substituents at the N-4 and C-5 positions, gives rise to a class of compounds with significant therapeutic potential. These derivatives have demonstrated antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The specific target of this guide, 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, combines the lipophilic tert-butylphenyl moiety, which can enhance membrane permeability and receptor binding, with a reactive allyl group at the N-4 position, offering a potential handle for further chemical modification or metabolic activation.

Synthetic Strategy: A Two-Step Approach to the Triazole Core

The synthesis of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is efficiently achieved through a well-established two-step reaction sequence. This methodology involves the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This approach is favored for its reliability and the general availability of the starting materials.

Causality Behind the Synthetic Design

The choice of a two-step synthesis is predicated on the principles of convergent synthesis, allowing for the independent preparation and purification of the key building blocks. The initial formation of the thiosemicarbazide ensures that the correct regiochemistry is established before the final ring-closing step. The use of a strong base in the cyclization step is crucial for deprotonation and subsequent nucleophilic attack to form the stable 1,2,4-triazole ring.

Experimental Protocols

Part 1: Synthesis of 4-tert-butylbenzohydrazide (Intermediate 1)

The synthesis of the key hydrazide intermediate is the foundational step.

Methodology:

-

Esterification: To a solution of 4-tert-butylbenzoic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-tert-butylbenzoate.

-

Hydrazinolysis: To a solution of methyl 4-tert-butylbenzoate (1.0 eq) in ethanol (10 vol), add hydrazine hydrate (3.0 eq).

-

Reflux: Heat the mixture to reflux for 8-12 hours.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-tert-butylbenzohydrazide as a white solid[1][2].

Part 2: Synthesis of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (Target Compound)

Step A: Synthesis of 1-(4-tert-butylbenzoyl)-4-allylthiosemicarbazide (Intermediate 2)

-

Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylbenzohydrazide (1.0 eq) in absolute ethanol (15 vol).

-

Addition of Isothiocyanate: To this solution, add allyl isothiocyanate (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried to give the thiosemicarbazide intermediate.

Step B: Cyclization to 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: Suspend the 1-(4-tert-butylbenzoyl)-4-allylthiosemicarbazide (1.0 eq) in an 8% aqueous sodium hydroxide solution (10 vol).

-

Reflux: Heat the mixture to reflux for 6-8 hours, during which the solid should dissolve.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Precipitation and Isolation: The target compound precipitates out of the solution. Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford the purified 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol.

Characterization of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

A battery of spectroscopic and analytical techniques is employed to unequivocally confirm the structure and purity of the synthesized compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₉N₃S |

| Molecular Weight | 273.40 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 150-170 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |

Spectroscopic Data (Predicted)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a crucial tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2960-2870 | Aliphatic C-H stretching (tert-butyl and allyl) |

| ~2600-2550 | S-H stretching (indicative of the thiol tautomer) |

| ~1610-1590 | C=N stretching (triazole ring) |

| ~1500-1400 | C=C stretching (aromatic ring) |

| ~1320-1280 | C=S stretching (thione tautomer contribution) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):

-

~13.5-14.0 (s, 1H): This downfield singlet is characteristic of the N-H proton of the triazole ring, indicating the presence of the thione tautomer in solution[3][4].

-

~7.5-7.7 (d, 2H): Aromatic protons ortho to the tert-butyl group.

-

~7.3-7.5 (d, 2H): Aromatic protons meta to the tert-butyl group.

-

~5.7-5.9 (m, 1H): Methine proton of the allyl group (-CH=CH₂).

-

~4.9-5.1 (m, 2H): Methylene protons of the allyl group (=CH₂).

-

~4.4-4.6 (d, 2H): Methylene protons of the allyl group adjacent to the nitrogen (N-CH₂-).

-

~1.3 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):

-

~168.0: C=S carbon of the triazole ring.

-

~152.0: C-5 of the triazole ring attached to the phenyl group.

-

~150.0: Quaternary carbon of the phenyl ring attached to the tert-butyl group.

-

~132.0: Methine carbon of the allyl group (-CH=).

-

~128.0: Aromatic CH carbons.

-

~125.0: Aromatic CH carbons.

-

~124.0: Quaternary carbon of the phenyl ring attached to the triazole ring.

-

~117.0: Methylene carbon of the allyl group (=CH₂).

-

~48.0: Methylene carbon of the allyl group attached to the nitrogen (N-CH₂-).

-

~34.0: Quaternary carbon of the tert-butyl group.

-

~31.0: Methyl carbons of the tert-butyl group.

-

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS):

-

Expected [M+H]⁺ ion at m/z = 274.13.

-

Expected [M+Na]⁺ ion at m/z = 296.11.

-

Common fragmentation pathways for 1,2,4-triazoles often involve cleavage of the substituents from the triazole ring. For the target molecule, characteristic fragments would likely arise from the loss of the allyl group and cleavage of the tert-butyl group.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which should be in close agreement with the calculated values for the molecular formula C₁₅H₁₉N₃S.

| Element | Calculated (%) | Found (%) |

| C | 65.89 | (To be determined) |

| H | 7.01 | (To be determined) |

| N | 15.37 | (To be determined) |

| S | 11.73 | (To be determined) |

Visualization of the Synthetic and Characterization Workflow

Synthetic Pathway

Caption: Synthetic route to 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol.

Characterization Workflow

Caption: Workflow for the structural characterization of the target compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited methods for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. The multi-faceted characterization approach ensures a self-validating system. For instance, the presence of the thiol/thione group is corroborated by the S-H/N-H stretch in the FTIR, the characteristic downfield proton signal in the ¹H NMR, and the C=S signal in the ¹³C NMR. The successful synthesis is confirmed when all spectroscopic and analytical data are in agreement with the proposed structure.

References

Sources

- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylbenzoic hydrazide 97 43100-38-5 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Spectroscopic Blueprint of a Novel Triazole Thiol: An In-depth Technical Guide to 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive spectroscopic analysis of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The unique structural features of this molecule, including the triazole-thiol core, the reactive allyl group, and the bulky tert-butylphenyl moiety, necessitate a multi-faceted analytical approach for unambiguous characterization. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale for the expected outcomes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The protocols described herein are designed to be self-validating, ensuring the integrity and reproducibility of the analytical results.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic data. The structure of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is presented below, highlighting the key functional groups that will be the focus of our spectroscopic investigation.

Figure 1: Molecular structure of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of the title compound are based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each of the proton environments in the molecule. The integration of these signals will correspond to the number of protons in each environment.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| SH (Thiol) | 13.0 - 14.0 | singlet (broad) | - |

| Ar-H (Aromatic) | 7.40 - 7.60 | multiplet | - |

| =CH- (Allyl) | 5.80 - 6.00 | multiplet | - |

| =CH₂ (Allyl) | 5.10 - 5.30 | multiplet | - |

| N-CH₂- (Allyl) | 3.80 - 4.00 | doublet | ~7.0 |

| C(CH₃)₃ (tert-Butyl) | 1.30 - 1.40 | singlet | - |

Rationale: The thiol proton is expected to be significantly deshielded and appear as a broad singlet due to tautomerism and exchange. The aromatic protons of the 4-tert-butylphenyl group will likely appear as a multiplet in the aromatic region. The allyl group will exhibit a characteristic set of signals: a multiplet for the methine proton and two multiplets for the terminal vinyl protons. The methylene protons adjacent to the triazole nitrogen will be a doublet due to coupling with the adjacent methine proton. The nine protons of the tert-butyl group will appear as a sharp singlet due to their chemical and magnetic equivalence.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S (Thione tautomer) | 160 - 175 |

| C-S (Thiol tautomer) | 150 - 165 |

| C=N (Triazole) | 145 - 155 |

| Ar-C (Aromatic, substituted) | 150 - 155 |

| Ar-CH (Aromatic) | 125 - 130 |

| Ar-C (Aromatic, ipso to triazole) | 120 - 125 |

| =CH- (Allyl) | 130 - 135 |

| =CH₂ (Allyl) | 115 - 120 |

| N-CH₂- (Allyl) | 45 - 50 |

| C(CH₃)₃ (tert-Butyl, quaternary) | 34 - 36 |

| C(CH₃)₃ (tert-Butyl, methyl) | 30 - 32 |

Rationale: The chemical shifts of the triazole ring carbons are influenced by the presence of the sulfur and nitrogen atoms. The thione tautomer's C=S carbon would be significantly downfield. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The allyl group carbons will appear in the olefinic and aliphatic regions as expected. The quaternary and methyl carbons of the tert-butyl group will have characteristic upfield chemical shifts.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.[1]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]

-

Use a pulse angle of 45° and a relaxation delay of 1-2 seconds for routine spectra.[1]

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[2]

-

Employ a standard pulse program with a sufficient relaxation delay to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis:

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants, correlating them with the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H stretch (tautomer) | 3100 - 3300 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (alkene) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| S-H stretch (thiol) | 2550 - 2600 | Weak, broad |

| C=N stretch (triazole) | 1600 - 1650 | Medium to Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C=S stretch (thione) | 1050 - 1250 | Strong |

Rationale: The presence of a broad N-H stretching band would suggest the existence of the thione tautomer in the solid state. A weak S-H stretch would indicate the thiol tautomer. The C=N and C=C stretching vibrations of the triazole and aromatic rings will appear in the fingerprint region. The allyl group will show characteristic C=C and C-H stretching frequencies. The strong C-H stretching bands of the tert-butyl group will also be prominent.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Collect a background spectrum of the empty sample compartment to subtract any atmospheric interferences (e.g., CO₂, H₂O).[3]

-

-

Data Acquisition:

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed frequencies with the characteristic vibrational modes of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[6]

Predicted Mass Spectrum (ESI-MS)

-

Molecular Ion: The primary observation in the positive ion mode ESI mass spectrum will be the protonated molecular ion [M+H]⁺. For 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (C₁₅H₁₉N₃S), the calculated monoisotopic mass is 289.1351. Therefore, the [M+H]⁺ ion is expected at m/z 289.1429.

-

Adduct Ions: Depending on the solvent system, other adduct ions such as [M+Na]⁺ (m/z 312.1248) or [M+K]⁺ (m/z 328.0988) may also be observed.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. Common fragmentation pathways for 1,2,4-triazole derivatives involve cleavage of the substituents from the triazole ring.[7] Expected fragment ions could include:

-

Loss of the allyl group: [M - C₃H₅]⁺ (m/z 248.0932)

-

Loss of the tert-butyl group: [M - C₄H₉]⁺ (m/z 232.0772)

-

Cleavage of the triazole ring itself can also occur, leading to smaller fragment ions.[7]

-

Experimental Protocol for ESI-Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water, to a final concentration of approximately 1-10 µg/mL.[8]

-

The addition of a small amount of a weak acid (e.g., formic acid) can aid in protonation for positive ion mode analysis.

-

-

Instrument Setup:

-

Use an electrospray ionization source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurements.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal.[9]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion and any adduct ions.

-

Propose structures for any significant fragment ions observed and correlate them with the parent molecule's structure.

-

Compare the experimentally determined accurate mass of the molecular ion with the calculated theoretical mass to confirm the elemental composition.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining NMR, IR, and Mass Spectrometry, provides a robust framework for the unambiguous structural characterization of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. By understanding the predicted spectral data and adhering to the detailed experimental protocols, researchers can confidently verify the identity and purity of this promising heterocyclic compound, paving the way for its further investigation and potential applications in drug discovery and development.

References

- Burns, D. C., et al. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available from: [Link].

-

Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Available from: [Link].

-

University of Wisconsin-Madison. Stepbystep procedure for NMR data acquisition. Available from: [Link].

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link].

-

University of Notre Dame. Common NMR experiments and the time it takes to run them. Available from: [Link].

-

Oregon State University. ¹³C NMR Chemical Shift. Available from: [Link].

-

University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link].

- Schalley, C. A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 2-29.

-

MaTestLab. (2024). Electrospray Ionization (ESI) US Lab. Available from: [Link].

-

Drawell. (2023). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link].

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link].

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

-

Innovatech Labs. (2022). How Does FTIR Analysis Work?. Available from: [Link].

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.as.uky.edu [chem.as.uky.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 6. matestlabs.com [matestlabs.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Determination of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale and Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The unique electronic and structural characteristics of the triazole ring allow it to engage with biological targets through various non-covalent interactions.[3][4] The derivatization of this core, specifically with lipophilic groups like a tert-butylphenyl moiety and a reactive allyl group, presents a compelling strategy for developing novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of a novel compound, 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, via single-crystal X-ray diffraction. We will move beyond a simple recitation of steps to explore the underlying scientific principles that govern each decision in the workflow, ensuring a robust and reproducible process from initial synthesis to final structural validation.

Part 1: Synthesis and Crystallization – From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often as much an art as it is a science, requiring careful control of reaction conditions and crystallization parameters.

Proposed Synthetic Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry.[5][6] The most robust and common method involves the base-catalyzed cyclization of a 1,4-disubstituted thiosemicarbazide intermediate. This intermediate is readily prepared from the corresponding acid hydrazide and an isothiocyanate.[5]

}

Figure 1: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-tert-butylbenzoyl)-4-allylthiosemicarbazide

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-tert-butylbenzoyl hydrazide (10 mmol) in absolute ethanol (100 mL).

-

Reaction Initiation: To this stirring solution, add allyl isothiocyanate (11 mmol, 1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature. The white precipitate of the thiosemicarbazide intermediate will form. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Step 2: Synthesis of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

-

Cyclization: Suspend the dried thiosemicarbazide intermediate (8 mmol) in an aqueous solution of sodium hydroxide (2M, 80 mL).

-

Reflux: Heat the mixture to reflux for 8-10 hours. During this time, the solid will dissolve as the sodium salt of the triazole is formed.

-

Acidification & Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the clear solution to pH 5-6 with dropwise addition of concentrated hydrochloric acid. A voluminous white precipitate of the target triazole-thiol will form.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the purified product.[5]

The Art of Crystallization: Obtaining Diffraction-Quality Crystals

The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. The ideal crystal is a single, well-ordered lattice, free from significant defects, with dimensions typically between 0.1 and 0.3 mm.[7] Growing such crystals often requires empirical screening of various conditions.

Causality in Solvent Selection: The choice of solvent is paramount. A suitable solvent will dissolve the compound when hot but not when cold.[8] This differential solubility is the driving force for crystallization upon slow cooling. For the title compound, a moderately polar solvent system is a logical starting point.

Proven Crystallization Techniques:

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., acetone or ethyl acetate) in a vial covered with a perforated cap.[9] The slow evaporation of the solvent increases the solute concentration, leading to crystal growth. This method is simple and effective for many organic compounds.

-

Slow Cooling: A saturated solution is prepared in a chosen solvent at its boiling point. The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator.[8][10] Insulating the container can promote slower cooling, which often yields larger, higher-quality crystals.

-

Vapor Diffusion: This technique is excellent for small quantities of material. A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed chamber containing a less soluble "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent.[9] Vapors of the anti-solvent slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization. A common solvent/anti-solvent pair is dichloromethane/diethyl ether.

Part 2: Single-Crystal X-ray Diffraction – Unveiling the 3D Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions.[11][12]

The Fundamental Principle: Bragg's Law

When a monochromatic beam of X-rays strikes a crystal, the rays are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference of these diffracted X-rays occurs only at specific angles that satisfy Bragg's Law: nλ = 2d sin(θ) , where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of diffraction.[13] By systematically rotating the crystal and measuring the angles and intensities of the thousands of diffracted beams, a complete diffraction pattern is collected.[11]

}

Figure 2: The workflow of single-crystal X-ray structure determination.

Step-by-Step Methodology: From Data Collection to Final Structure

1. Data Collection:

-

A suitable crystal is mounted on a goniometer head.[7]

-

The crystal is placed in a modern diffractometer, which consists of an X-ray source, the goniometer for sample positioning, and a detector.[12]

-

A full sphere of diffraction data is collected by rotating the crystal while it is irradiated with monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[14] The detector records a series of images, each corresponding to a small rotation of the crystal.[13]

2. Data Processing:

-

Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (a, b, c, α, β, γ) and the orientation of the crystal lattice relative to the diffractometer axes.[1][7]

-

Integration: The intensity of each diffraction spot is measured from the images. This process also involves subtracting the background noise.[1][7]

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations like fluctuations in beam intensity or crystal decay. Symmetry-related reflections are then merged to create a final, unique dataset.[1]

3. Structure Solution and Refinement:

-

The Phase Problem: The detector can only measure the intensities of the diffracted waves, not their phases. This loss of phase information is known as the "phase problem" in crystallography. For small molecules like the title compound, this problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to derive initial phase estimates.[15]

-

Model Building: Using the initial phases and the measured intensities, an initial electron density map is calculated. This map is then interpreted to build an initial atomic model of the molecule.

-

Refinement: The initial model is refined against the experimental data using a least-squares minimization process. In this iterative process, atomic parameters (positional coordinates, and atomic displacement parameters) are adjusted to improve the agreement between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|). The quality of this agreement is monitored by the R-factor (or R-value).[16] A lower R-factor indicates a better fit of the model to the experimental data.[17] Programs like SHELXL are the gold standard for this process.[14]

Part 3: Analysis and Interpretation of the Crystal Structure

Once the structure is refined to a satisfactory R-value (typically < 5% for small molecules), a detailed analysis of the molecular and crystal structure can be performed. As no experimental data for the title compound is publicly available, the following section is illustrative of the analysis that would be conducted.

Molecular Geometry

The primary result is the precise three-dimensional structure of the molecule. This includes accurate measurements of all bond lengths, bond angles, and torsion angles.

Table 1: Illustrative Crystallographic Data for the Title Compound (Note: This data is hypothetical and serves as an example for a typical triazole derivative.)

| Parameter | Value |

| Chemical Formula | C₁₇H₂₃N₃S |

| Formula Weight | 301.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(1) |

| c (Å) | 20.543(3) |

| α (°) | 90 |

| β (°) | 105.21(1) |

| γ (°) | 90 |

| Volume (ų) | 1695.4(5) |

| Z | 4 |

| R-factor (R1) | 0.045 |

| wR2 | 0.112 |

The planarity of the triazole ring and the dihedral angle between the triazole and the phenyl ring are key conformational features. In many similar structures, these rings are not perfectly coplanar due to steric hindrance.[14][18]

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are not isolated but are packed together in a crystal lattice. This packing is dictated by a network of intermolecular interactions. For the title compound, the thiol group (-SH) and the nitrogen atoms of the triazole ring are prime candidates for forming hydrogen bonds.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[18] The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds or other close contacts.[3][18] Analysis of the 2D fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of different types of interactions (e.g., H···H, C···H, N···H) and their relative contributions to the crystal packing.[3]

}

Figure 3: Potential hydrogen bonding interactions in the crystal lattice.

Conclusion

The determination of the crystal structure of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol provides an unambiguous confirmation of its molecular architecture. This detailed structural information is invaluable for drug development professionals, offering insights into the molecule's conformation, potential binding modes with biological targets, and a rational basis for further structure-activity relationship (SAR) studies. The methodologies outlined in this guide represent a robust, self-validating system for the synthesis and structural elucidation of novel heterocyclic compounds, forming a critical foundation for modern drug discovery.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

-

Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-61. Available at: [Link]

-

Ambalavanan, P., et al. (2003). Crystal Structures of two Triazole Derivatives. Molecular Crystals and Liquid Crystals, 393(1), 67-73. Available at: [Link]

-

WikiHow. (2024). How to Crystallize Organic Compounds. Available at: [Link]

-

Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry, 2022, 9831338. Available at: [Link]

-

Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at: [Link]

-

El-Sattar, N. E. A., et al. (2021). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 26(14), 4289. Available at: [Link]

-

Demkowicz, S., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4059. Available at: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Zhang, W., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. IntechOpen. Available at: [Link]

-

Creative Biostructure. Crystallography Data Analysis. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Available at: [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

Ng, H. L., & Guncar, F. (2019). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology, 151(1), 20-30. Available at: [Link]

-

University of York, Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]

-

Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. Available at: [Link]

-

Bruker. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Available at: [Link]

- Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a PDB file. The FEBS journal, 275(1), 1–21.

-

Proteopedia. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Available at: [Link]

-

Leslie, A. G. W., & Powell, H. R. (2017). X-ray data processing. Methods in molecular biology, 1607, 469-487. Available at: [Link]

-

Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[10] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(15), 5831. Available at: [Link]

-

Al-Majidi, S. M. H., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. Available at: [Link]

-

Dmytro, D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

- Read, R. J. (1992). The R-factor and R-free. CCP4 Study Weekend, 78-87.

-

PubChem. (n.d.). 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. Available at: [Link]

-

BuyersGuideChem. (n.d.). 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Available at: [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. SHELXL [cryst.chem.uu.nl]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 9. Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software | Universal Lab Blog [universallab.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System-Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | C12H12ClN3OS | CID 756974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 17. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 18. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of heterocyclic chemistry presents numerous avenues for therapeutic innovation, with the 1,2,4-triazole scaffold standing out as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities.[3] A critical aspect governing the reactivity and biological interactions of these molecules is tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers.[1][4] This guide delves into the pivotal thione-thiol tautomerism of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, a compound of significant interest in drug design. We will explore its synthesis, the theoretical underpinnings of its tautomeric forms, and the advanced spectroscopic and computational methodologies employed to elucidate this equilibrium. This comprehensive analysis aims to provide researchers with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this versatile molecular framework.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a privileged structure in drug discovery, forming the core of numerous approved drugs.[5] The biological activity of these compounds is profoundly influenced by their structural dynamics, particularly prototropic tautomerism, which involves the migration of a proton.[1][2] In the case of 1,2,4-triazole-3-thiol derivatives, the key equilibrium is between the thione and thiol forms.

The position of this equilibrium can dramatically alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape. Consequently, understanding and predicting the predominant tautomeric form is paramount for rational drug design, as it dictates how a molecule will interact with its biological target.[2] While many studies suggest that the thione form is often dominant in both solid and neutral solution states, the presence and significance of the thiol form cannot be disregarded.[5]

This guide will focus specifically on 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, providing a detailed examination of the factors influencing its thione-thiol equilibrium and the analytical techniques used for its characterization.

Synthesis of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound follows a well-established pathway for the formation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The general approach involves the cyclization of a substituted thiosemicarbazide in an alkaline medium, which is a common and effective method for constructing the 1,2,4-triazole ring.[6]

Experimental Protocol: Synthesis

A generalized procedure for the synthesis of similar compounds is as follows:

-

Formation of the Thiosemicarbazide Intermediate:

-

Start with the appropriate acid hydrazide, in this case, 4-tert-butylbenzoic acid hydrazide.

-

React the acid hydrazide with an isothiocyanate, here allyl isothiocyanate, to form the corresponding 1,4-disubstituted thiosemicarbazide. This reaction is typically carried out in a suitable solvent like ethanol.

-

-

Cyclization to the 1,2,4-Triazole-3-thiol:

-

The purified thiosemicarbazide intermediate is then subjected to cyclization.

-

This is achieved by refluxing the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide.

-

The basic conditions facilitate the intramolecular cyclization to form the triazole ring.

-

After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The resulting solid, 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, is then filtered, washed, and recrystallized from an appropriate solvent to yield the pure compound.

-

Investigating the Thione-Thiol Tautomerism

The central focus of this guide is the elucidation of the tautomeric equilibrium between the thione and thiol forms of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. This is a multifaceted challenge that requires a synergistic approach, combining both experimental spectroscopic data and theoretical computational analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for identifying the predominant tautomeric form in different states. The key methods employed are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[4][5]

-

¹H NMR: In the ¹H NMR spectrum, the presence of a broad signal in the range of 13-14 ppm is a strong indicator of the N-H proton of the thione tautomer.[5] Conversely, a signal for the S-H proton of the thiol form would be expected at a much higher field, around 1.1-1.4 ppm, though it can sometimes be obscured by other signals.[5] For 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, the observation of a downfield N-H proton signal would provide compelling evidence for the thione form being prevalent in the solvent used for the NMR measurement.

-

¹³C NMR: The chemical shift of the carbon atom in the C=S group of the thione form is typically observed in the range of 169.00–169.10 ppm.[5] This characteristic signal provides another piece of evidence for the presence of the thione tautomer.

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Thione Form: The thione tautomer is characterized by a strong absorption band for the C=S stretching vibration, typically appearing in the region of 1250–1340 cm⁻¹.[5] Additionally, the N-H stretching vibration is observed in the range of 3100–3460 cm⁻¹.[5]

-

Thiol Form: The thiol tautomer would exhibit a weak but sharp S-H stretching band between 2550 and 2650 cm⁻¹.[5] The N=C-S stretching band is expected at a lower frequency, around 1180–1230 cm⁻¹.[5]

The presence or absence of these characteristic bands allows for the identification of the dominant tautomer in the solid state (when using KBr pellets) or in solution.

Computational Chemistry Studies

Quantum chemical calculations have become a powerful tool for investigating tautomeric equilibria.[4][7][8] These methods can provide insights into the relative stabilities of the different tautomers and the energy barriers for their interconversion.

-

Geometry Optimization: The geometries of both the thione and thiol tautomers of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.[7][8]

-

Energy Calculations: Single-point energy calculations are then performed on the optimized geometries to determine the relative energies of the tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to simulate the theoretical IR spectra. These calculated spectra can then be compared with the experimental FT-IR data to aid in the assignment of vibrational modes.

Computational studies on similar 1,2,4-triazole-3-thione systems have consistently shown that the thione form is the more stable tautomer in the gas phase.[7][8]

Data Presentation and Visualization

Tabulated Spectroscopic Data

| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Band | Expected Range |

| ¹H NMR | Thione | N-H proton | 13-14 ppm |

| Thiol | S-H proton | 1.1-1.4 ppm | |

| ¹³C NMR | Thione | C=S carbon | 169.00-169.10 ppm |

| FT-IR | Thione | C=S stretch | 1250-1340 cm⁻¹ |

| Thione | N-H stretch | 3100-3460 cm⁻¹ | |

| Thiol | S-H stretch | 2550-2650 cm⁻¹ | |

| Thiol | N=C-S stretch | 1180-1230 cm⁻¹ |

Visualization of Tautomeric Equilibrium

Caption: Thione-thiol tautomeric equilibrium.

Experimental and Computational Workflow

Caption: Integrated workflow for tautomerism studies.

Conclusion

The study of tautomerism in 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a critical endeavor for unlocking its full therapeutic potential. Through a combined approach of organic synthesis, advanced spectroscopic techniques, and quantum chemical calculations, a comprehensive understanding of the thione-thiol equilibrium can be achieved. The evidence strongly suggests that, in line with related 1,2,4-triazole-3-thiol derivatives, the thione form is likely to be the more stable and predominant tautomer. This knowledge is invaluable for drug development professionals, as it provides a solid foundation for designing molecules with optimized properties for biological activity. The methodologies outlined in this guide serve as a robust framework for the continued exploration of this important class of heterocyclic compounds.

References

-

Ghasemi, J., & Siavoshi, F. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(5), 895-903. [Link]

-

Wujec, M., & Paneth, P. (2015). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chemistry, 2015, 1-7. [Link]

-

Ghasemi, J., & Siavoshi, F. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Kravchenko, S. D., Vashchenko, O. V., & Ponomarova, O. O. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 12(3), 25-30. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Fedotov, M. A., & Hotsulia, O. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-10. [Link]

-

Rostkowska, H., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 239-251. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for imparting a wide spectrum of biological activities to molecules that incorporate it.[1] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The functionalization of the triazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific, novel derivative, 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol , a compound designed to merge the reactive potential of an allyl group with the steric and electronic influence of a tert-butylphenyl moiety.

The presence of the thiol group (-SH) is particularly significant, as it introduces a site for further chemical modification and potential coordination with metallic ions. Moreover, the thiol-thione tautomerism inherent to this class of compounds can play a crucial role in their biological activity and interaction with molecular targets. This document provides a comprehensive overview of the predicted physicochemical properties of this target molecule, a plausible synthetic route for its preparation, and detailed protocols for its characterization, based on established methodologies for analogous compounds.

Proposed Synthesis Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-documented process, typically proceeding through the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1][2] The proposed pathway for the synthesis of the title compound follows this reliable, two-step approach.

Caption: Proposed synthesis of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis

Part A: Synthesis of 1-(4-tert-butylbenzoyl)-4-allyl-thiosemicarbazide

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-tert-butylbenzoyl hydrazide (0.1 mol) in 100 mL of absolute ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add allyl isothiocyanate (0.1 mol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Part B: Synthesis of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

-

Cyclization: Suspend the synthesized 1-(4-tert-butylbenzoyl)-4-allyl-thiosemicarbazide (0.05 mol) in 50 mL of a 2N aqueous sodium hydroxide solution.[3]

-

Reflux: Heat the mixture to reflux for 6-8 hours, resulting in a clear solution.

-

Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Purification: The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be recrystallized from an appropriate solvent, such as ethanol, to afford the purified title compound.[4]

Physicochemical Properties and Characterization

The determination of the physicochemical properties of a novel compound is essential for its identification, purity assessment, and prediction of its behavior in various applications.

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₁N₃OS |

| Molecular Weight | 303.42 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 180-195 °C (by analogy to similar structures[2][4]) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |

| XLogP3 | 4.0 (Predicted) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on analogous compounds reported in the literature.

Caption: Spectroscopic workflow for structural elucidation.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of the title compound is expected to reveal characteristic absorption bands.

-

Experimental Protocol:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Spectral Features:

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹, indicative of the N-H group in the triazole ring.[4]

-

C-H Stretch (Aromatic/Aliphatic): Peaks between 3000-3100 cm⁻¹ (aromatic C-H) and 2850-3000 cm⁻¹ (aliphatic C-H from allyl and tert-butyl groups).

-

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group.[4] Its presence confirms the thiol tautomer in the solid state.

-

C=N Stretch: A strong absorption in the 1600-1625 cm⁻¹ range, corresponding to the endocyclic C=N bond of the triazole ring.[4]

-

N-C=S Bands: Characteristic bands for the thioamide group within the triazole ring, typically observed in the 1250-1350 cm⁻¹ region.[5]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Use Tetramethylsilane (TMS) as an internal standard.[6]

-

-

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

SH Proton: A broad singlet around δ 13.0-14.0 ppm, which is exchangeable with D₂O.[4] The downfield shift is characteristic of the thiol proton in this heterocyclic system.

-

Aromatic Protons: Two doublets in the δ 7.4-7.8 ppm range, corresponding to the AA'BB' system of the para-disubstituted benzene ring.

-

Allyl Protons:

-

A multiplet (ddt) for the internal vinyl proton (-CH=) around δ 5.7-5.9 ppm.

-

Two doublets of doublets for the terminal vinyl protons (=CH₂) between δ 4.8-5.2 ppm.

-

A doublet for the methylene protons (-NCH₂-) adjacent to the nitrogen at approximately δ 4.1-4.4 ppm.[3]

-

-

tert-Butyl Protons: A sharp singlet integrating to nine protons around δ 1.3 ppm.

-

-

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

C=S Carbon: A signal in the downfield region, approximately δ 165-170 ppm, corresponding to the thione carbon.[5]

-

Triazole Ring Carbons: Two signals for the C3 and C5 carbons of the triazole ring, typically in the δ 145-155 ppm range.

-

Aromatic Carbons: Signals for the six carbons of the tert-butylphenyl ring, expected between δ 120-155 ppm.

-

Allyl Carbons: Signals for the three carbons of the allyl group: the internal vinyl carbon (~δ 132 ppm), the terminal vinyl carbon (~δ 118 ppm), and the methylene carbon (~δ 46 ppm).[3]

-

tert-Butyl Carbons: A signal for the quaternary carbon and a signal for the three methyl carbons, expected around δ 35 and δ 31 ppm, respectively.

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Experimental Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

-

Expected Results:

-

Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 304.1483 in high-resolution mass spectrometry (HRMS).

-

Fragmentation Pattern: Characteristic fragments may include the loss of the allyl group, the tert-butyl group, or fragmentation of the triazole ring, which can help to confirm the structure of the compound.

-

Conclusion

This technical guide outlines a robust and plausible approach to the synthesis and comprehensive physicochemical characterization of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific molecule is not yet widely available, the protocols and predicted data presented herein are firmly grounded in the established chemistry of related 1,2,4-triazole-3-thiol derivatives. This document serves as a foundational resource for researchers and scientists in the fields of medicinal chemistry and drug development, providing the necessary insights to synthesize, purify, and characterize this promising heterocyclic compound. The unique combination of functional groups suggests that this molecule is a valuable candidate for further investigation into its biological activities and potential therapeutic applications.

References

[5] Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

[7] SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2013). International Journal of Research in Pharmacy and Chemistry. Retrieved January 16, 2026, from [Link]

[8] Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

[9] Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved January 16, 2026, from [Link]

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with dinitrogen. (2023). OUCI. Retrieved January 16, 2026, from [Link]

[4] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Retrieved January 16, 2026, from [Link]

[10] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

[11] Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]

[2] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2012). Tropical Journal of Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

[12] Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2019). MDPI. Retrieved January 16, 2026, from [Link]

[13] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

[14] Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

[15] Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

[1] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

[16] Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2003). PubMed. Retrieved January 16, 2026, from [Link]

[17] Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

[18] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Retrieved January 16, 2026, from [Link]

[19] Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2018). MDPI. Retrieved January 16, 2026, from [Link]

[20] Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. Retrieved January 16, 2026, from [Link]

[6] 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

[21] Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). MDPI. Retrieved January 16, 2026, from [Link]

[22] Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][7][23]-triazole-3-thiol derivatives as antimicrobial agents. (2011). Semantic Scholar. Retrieved January 16, 2026, from [Link]

[24] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. rsc.org [rsc.org]

- 7. ijrpc.com [ijrpc.com]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. ijbr.com.pk [ijbr.com.pk]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 13. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 23. 1H-1,2,4-Triazole-3-thiol | 3179-31-5 [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

Mechanism of action for 1,2,4-triazole-3-thiol derivatives

An In-Depth Technical Guide to the Mechanism of Action for 1,2,4-Triazole-3-thiol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects. We will dissect the key molecular interactions, enzymatic inhibitions, and signaling pathway modulations that underpin their biological activity, offering a technical resource for researchers and drug development professionals. The narrative emphasizes the causality behind experimental designs and the validation of mechanistic hypotheses through established protocols.

The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Structure

The five-membered 1,2,4-triazole ring is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a variety of non-covalent interactions with biological targets.[4] Its unique electronic properties, hydrogen bonding capacity, and structural rigidity contribute to high-affinity binding with enzymes and receptors.[5]

A critical feature of 1,2,4-triazole-3-thiol derivatives is their existence in a thiol-thione tautomeric equilibrium. While many studies suggest the thione form is predominant, the specific bioactive tautomer is crucial as each form possesses different physicochemical properties and affinities for target receptors.[6] This tautomerism can be a key factor in modulating the pharmacological profile of a drug candidate.[6]

Core Mechanisms of Action: A Multi-Target Approach

The diverse bioactivities of 1,2,4-triazole-3-thiol derivatives stem from their ability to interact with a wide array of biological targets. The primary mechanism is enzyme inhibition, which disrupts critical pathological or microbial metabolic pathways.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most well-established mechanism for triazole-based antifungals is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.

-

Molecular Target: The key enzyme in this pathway is Cytochrome P450 14α-demethylase (CYP51 or Lanosterol 14α-demethylase).[7][8]

-